

# "Tenofovir-C3-O-C15-CF3 ammonium" prodrug strategy

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## Compound of Interest

Compound Name: *Tenofovir-C3-O-C15-CF3  
ammonium*

Cat. No.: *B15580153*

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An in-depth technical guide on the "**Tenofovir-C3-O-C15-CF3 ammonium**" prodrug strategy could not be completed as specified, because publicly available scientific literature does not contain experimental data or protocols for this exact compound. A chemical supplier lists the molecule with CAS number 2611373-80-7, but no associated research publications were found.

However, to fulfill the user's request for a technical guide on the core principles of this type of prodrug, this document focuses on a closely related and scientifically documented class of compounds:  $\omega$ -Trifluoromethylated Lipid Ether Prodrugs of Tenofovir. These molecules share the key structural features implied by the requested compound name—a long lipid chain and a terminal trifluoromethyl (CF<sub>3</sub>) group—and are designed to enhance oral bioavailability and lymphatic targeting.

This guide uses data and methodologies from published studies on these representative prodrugs to provide the requested in-depth technical information.

## Executive Summary

Tenofovir (TFV), a potent nucleotide reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy. However, its inherent negative charge results in poor cell permeability and low oral bioavailability, necessitating the use of prodrugs.<sup>[1][2]</sup> Standard prodrugs like Tenofovir Disoproxil Fumarate (TDF) enhance absorption but are associated with systemic toxicities due to premature conversion to tenofovir in the plasma.<sup>[3][4]</sup>

A next-generation approach involves creating lipid-ether conjugates of tenofovir. These prodrugs are designed to mimic natural lipids, promoting absorption through the lymphatic system via chylomicrons.<sup>[5][6]</sup> This strategy aims to increase drug concentrations in lymphatic tissues—a key reservoir for HIV—while minimizing systemic plasma levels of tenofovir, thereby potentially reducing off-target toxicities.<sup>[2][7]</sup>

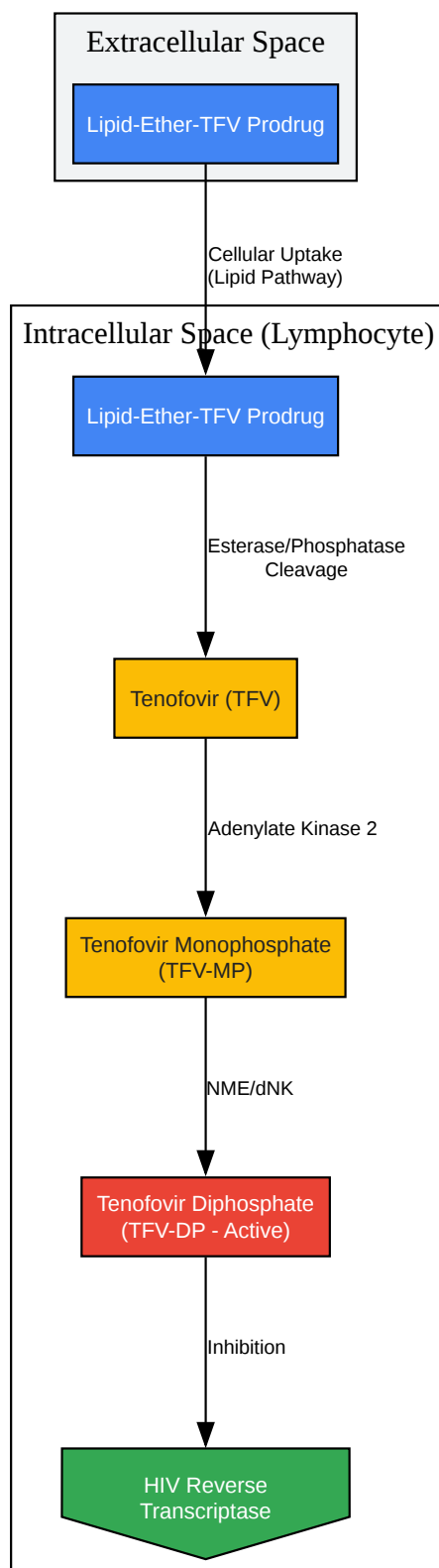
The incorporation of a terminal trifluoromethyl ( $\omega$ -CF<sub>3</sub>) group on the lipid chain is a key innovation. This modification is intended to block  $\omega$ -oxidation, a major metabolic pathway for lipids, thus improving the prodrug's stability and systemic exposure.<sup>[5][6][8]</sup> This technical guide details the core strategy, experimental validation, and relevant protocols for this class of  $\omega$ -CF<sub>3</sub> lipid-ether tenofovir prodrugs.

## Core Prodrug Strategy and Mechanism

The fundamental goal of the lipid-ether prodrug strategy is to hijack the body's natural lipid absorption pathway to deliver tenofovir to lymphatic tissues. After oral administration, these highly lipophilic prodrugs are incorporated into chylomicrons within enterocytes.<sup>[5][6]</sup> These chylomicrons are then secreted into the intestinal lymph, bypassing first-pass metabolism in the liver and delivering the intact prodrug to lymphatic tissues where it can be taken up by target cells (e.g., lymphocytes).

## Intracellular Activation Pathway

Once inside the target cell, the prodrug undergoes metabolic activation to release the active antiviral agent, tenofovir diphosphate (TFV-DP). This multi-step intracellular process is crucial for the drug's efficacy.



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Caption: Intracellular metabolic activation of a lipid-ether tenofovir prodrug.

## Quantitative Data

The following tables summarize the in vitro performance of representative  $\omega$ -CF3 functionalized lipid-ether tenofovir prodrugs compared to the unfunctionalized lipid conjugate, Tenofovir Exalidex (TXL).

**Table 1: In Vitro Anti-HIV Activity and Cytotoxicity**

Compound	Anti-HIV Activity (EC50, nM) in MT-2 Cells	Cytotoxicity (CC50, $\mu$ M) in MT-2 Cells	Selectivity Index (SI = CC50/EC50)
Tenofovir (TFV)	5000	>100	>20
TXL (unfunctionalized lipid prodrug)	4.6	>100	>21739
$\omega$ -CF3 BOG Prodrug	4.0	>100	>25000

Data adapted from studies on benzyloxyglycerol (BOG) derivatives.[5][6]

**Table 2: Metabolic Stability in Liver Microsomes**

Compound	Human Liver Microsomes (t $\frac{1}{2}$ , min)	Mouse Liver Microsomes (t $\frac{1}{2}$ , min)
TXL (unfunctionalized lipid prodrug)	29	>120
$\omega$ -CF3 BOG Prodrug	>120	>120

Data adapted from studies on benzyloxyglycerol (BOG) derivatives.[5][6] The improved stability of the  $\omega$ -CF3 prodrug in human liver microsomes highlights the success of blocking  $\omega$ -oxidation.[6]

## Experimental Protocols

The following are representative protocols for the synthesis and evaluation of  $\omega$ -CF3 lipid-ether tenofovir prodrugs, based on established methodologies in the field.

## Synthesis of a Representative $\omega$ -CF<sub>3</sub> Lipid-Ether Prodrug

This protocol describes a general two-step synthesis for coupling a functionalized lipid side chain to the tenofovir molecule.

### Step 1: Synthesis of the $\omega$ -CF<sub>3</sub> Lipid Alcohol

- To a solution of a long-chain  $\omega$ -bromo- $\alpha,\beta$ -unsaturated ester in an appropriate solvent (e.g., DMF), add a trifluoromethyl-containing nucleophile and a suitable catalyst.
- Stir the reaction at room temperature for 16-24 hours until completion, monitored by TLC.
- Quench the reaction with an aqueous solution and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer, concentrate it under reduced pressure, and purify the resulting ester by column chromatography.
- Reduce the purified ester using a reducing agent like LiAlH<sub>4</sub> in an anhydrous solvent (e.g., THF) at 0°C to yield the desired  $\omega$ -CF<sub>3</sub> lipid alcohol.

### Step 2: Coupling of Lipid Alcohol to Tenofovir

- To a solution of tenofovir (TFV) in a high-boiling polar aprotic solvent (e.g., NMP or DMF), add dicyclohexylcarbodiimide (DCC), triethylamine (Et<sub>3</sub>N), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
- Add the  $\omega$ -CF<sub>3</sub> lipid alcohol (from Step 1) to the mixture.
- Heat the reaction mixture to 100-105°C for 18-24 hours.<sup>[1]</sup>
- After cooling, filter the reaction mixture to remove dicyclohexylurea precipitate.
- Dilute the filtrate with an organic solvent and wash sequentially with aqueous acid, base, and brine.

- Dry the organic layer, concentrate it, and purify the crude product via silica gel column chromatography to yield the final lipid-ether tenofovir prodrug.

## In Vitro Anti-HIV Activity Assay (p24 Antigen ELISA)

This assay determines the concentration at which a compound inhibits HIV-1 replication by 50% (EC<sub>50</sub>).

- **Cell Seeding:** Seed HIV-1 permissive cells (e.g., MT-2 cells or fresh human PBMCs) in a 96-well plate at an appropriate density in complete culture medium.
- **Compound Dilution:** Prepare serial dilutions of the test prodrug in culture medium. A typical starting concentration might be 1  $\mu$ M, diluted in half-log steps.
- **Infection:** Add the diluted compounds to the cells, followed by a predetermined amount of a laboratory-adapted HIV-1 stock (e.g., HIV-1 IIIB). Include untreated infected cells (virus control) and uninfected cells (cell control).
- **Incubation:** Incubate the plates for 5-7 days at 37°C in a humidified CO<sub>2</sub> incubator to allow for multiple rounds of viral replication.[\[9\]](#)
- **Supernatant Collection:** After incubation, carefully collect the culture supernatant from each well.
- **p24 Quantification:** Quantify the amount of HIV-1 p24 capsid protein in the supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.
- **Data Analysis:** Calculate the percentage of viral inhibition for each compound concentration relative to the virus control. Determine the EC<sub>50</sub> value by plotting inhibition versus log(concentration) and fitting the data to a dose-response curve.

## Cytotoxicity Assay (MTT Assay)

This assay measures the concentration at which a compound reduces cell viability by 50% (CC<sub>50</sub>).

- **Cell Seeding and Dosing:** Prepare a 96-well plate with cells and serial dilutions of the test compound, identical to the antiviral assay setup but without adding the virus. Include

untreated cells as a 100% viability control.

- Incubation: Incubate the plate for the same duration as the antiviral assay (5-7 days) at 37°C.
- MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
- Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC50 value from a dose-response curve.

## Pharmacokinetic (PK) Study in Mice

This protocol outlines a typical oral PK study to determine the plasma and tissue concentrations of the prodrug and released tenofovir.

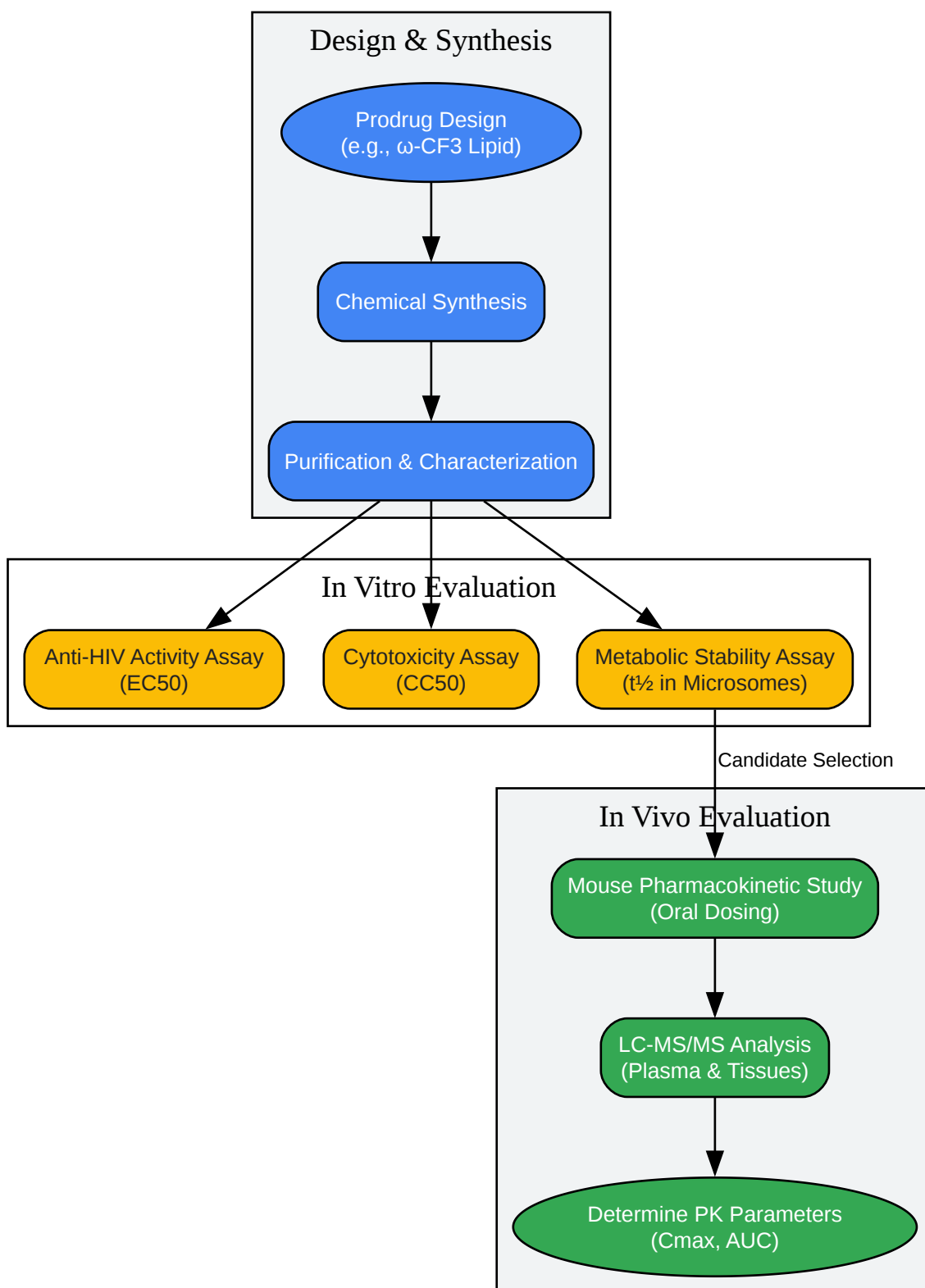
- Animal Model: Use male C57BL/6 mice (or other appropriate strain), 8-12 weeks old. Acclimatize the animals for at least one week before the study.
- Formulation: Prepare the dosing formulation by dissolving the prodrug in a suitable vehicle, such as a 90:10 olive oil:ethanol solution, to facilitate absorption of the lipidic compound.[8]
- Administration: After an overnight fast, administer a single oral dose of the prodrug (e.g., 10 mg/kg tenofovir equivalents) via gavage.[8][10]
- Sample Collection: Collect blood samples (e.g., via retro-orbital or tail-vein sampling) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[10] Collect plasma by centrifugation. At the final time point, euthanize the animals and harvest tissues of interest (e.g., liver, spleen, lymph nodes).

- **Sample Processing:** Plasma and homogenized tissue samples are typically processed via protein precipitation with a solvent like acetonitrile.
- **Bioanalysis:** Quantify the concentrations of the intact prodrug and released tenofovir in the processed samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
- **PK Analysis:** Use non-compartmental analysis to determine key pharmacokinetic parameters, including C<sub>max</sub> (maximum concentration), T<sub>max</sub> (time to C<sub>max</sub>), and AUC (area under the concentration-time curve).

## Experimental and Logic Workflows

The overall process for developing and validating a novel tenofovir prodrug follows a logical progression from chemical synthesis to in vivo evaluation.





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Caption: High-level workflow for the development of a novel tenofovir prodrug.

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